Ethyl 5-nitro-2-propylnicotinate

Chemical Synthesis Nicotinic Acid Derivatives Heterocyclic Chemistry

Sourcing nicotinate scaffolds for SAR often yields isomers with overlapping reactivity, complicating library synthesis. Ethyl 5-nitro-2-propylnicotinate solves this with a unique 2-propyl-5-nitro pattern providing three orthogonally reactive handles: (1) 5-NO₂ reduces to 5-NH₂ for amide/sulfonamide/urea libraries; (2) 3-COOEt undergoes independent saponification and coupling; (3) 2-propyl serves as a stable lipophilic anchor. Supplied at ≥95% purity with global fulfillment.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
Cat. No. B13182528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-nitro-2-propylnicotinate
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C11H14N2O4/c1-3-5-10-9(11(14)17-4-2)6-8(7-12-10)13(15)16/h6-7H,3-5H2,1-2H3
InChIKeyRNTDYQLQCNZROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-nitro-2-propylnicotinate: Chemical Identity & Baseline Characteristics


Ethyl 5-nitro-2-propylnicotinate (CAS: 923226-86-2) is a substituted nicotinate derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . Its structure features a pyridine ring with a nitro group at the 5-position, a propyl group at the 2-position, and an ethyl ester at the 3-position . It is commercially available as a research chemical from multiple vendors, typically at 95% purity .

Distinct 2-propyl-5-nitro-3-ethyl ester substitution pattern for steric and electronic control
Three orthogonal reactive handles (nitro, ester, alkyl) support diversified synthetic pathways
Commercially available research chemical supporting 2,5-disubstituted nicotinate synthesis

Ethyl 5-nitro-2-propylnicotinate: Generic Substitution Invalidity


The unique 2-propyl-5-nitronicotinate scaffold of Ethyl 5-nitro-2-propylnicotinate is not interchangeable with other nitro-nicotinate analogs. The specific substitution pattern—a 2-propyl group combined with a 5-nitro group and a 3-ethyl ester—creates a distinct electronic environment, steric profile, and lipophilicity profile that directly influence its reactivity, solubility, and potential for downstream derivatization . The presence of both electron-withdrawing (nitro) and electron-donating (propyl) groups on the pyridine ring dictates its behavior in cross-coupling and nucleophilic aromatic substitution reactions, meaning that substitution with a different positional isomer (e.g., 6-nitro or 4-nitro) or alkyl variant (e.g., ethyl or methyl) would yield a chemically distinct product with altered synthetic utility . For procurement purposes, strict adherence to this exact structure is required for applications where the specific steric and electronic properties of the 2-propyl-5-nitro motif are critical to the intended synthetic outcome .

! Positional isomers (6-nitro or 4-nitro) may alter reaction regioselectivity and electronic properties.
! Different 2-alkyl substituents (ethyl, methyl) can shift steric bulk and lipophilicity, affecting synthetic outcomes.
! Strict adherence to the 2-propyl-5-nitro motif is required for applications where specific steric/electronic profiles are critical.

Ethyl 5-nitro-2-propylnicotinate: Evidence for Selection & Procurement


2-Propyl-5-Nitro Substitution Pattern

The compound's core differentiation lies in its precise substitution pattern: a 2-propyl group on a 5-nitro nicotinate scaffold. This contrasts with other nitro-nicotinates like Ethyl 5-nitro-nicotinate (CAS: 51281-23-1), which lacks a 2-position alkyl group entirely, and 2-Methyl-5-nitro-nicotinic acid derivatives, which have a smaller alkyl substituent . The 2-propyl group introduces significant steric bulk adjacent to the reactive ester, altering the kinetics and regioselectivity of nucleophilic attacks and cross-coupling reactions compared to unsubstituted or 2-methyl analogs .

Substitution pattern
Class-level inference
2-propyl, 5-nitro, 3-ethyl ester
vs
No 2-substituent or 2-methyl
Unique steric/electronic environment supports non-fungible building block selection
Qualitative structural differentiation based on chemical analysis
Chemical Synthesis Nicotinic Acid Derivatives Heterocyclic Chemistry

LogP and Molecular Weight Properties

The molecular weight of 238.24 g/mol and a calculated LogP of approximately 1.5-2.0 (estimated for the neutral species) position this compound within a favorable range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five [1]. While no direct experimental comparison data is available for close analogs, the propyl group at the 2-position is expected to increase lipophilicity (LogP) by approximately 0.5-1.0 units compared to an unsubstituted or 2-methyl analog, based on class-level inferences from alkyl substitution effects on pyridine [2].

Lipophilicity (LogP)
Class-level inference
Est. ΔLogP +0.5–1.0
Reported LogP estimate supports lipophilicity screening context
Calculated estimate, not experimentally measured; may support membrane permeability assessment
Physicochemical Properties Lipophilicity Drug Design

Versatile Building Block for Diversification

The compound serves as a strategically functionalized scaffold. The 5-nitro group can be selectively reduced to a 5-amino group, enabling further derivatization (e.g., amide bond formation, diazotization, or azo coupling) [1]. The ethyl ester at the 3-position is a labile group that can be hydrolyzed to a carboxylic acid or converted to other esters or amides [2]. The 2-propyl group is inert under most reaction conditions, acting as a stable lipophilic anchor. This triad of orthogonal functionalities (reducible nitro, hydrolyzable ester, and inert alkyl group) makes it a more versatile building block than analogs lacking one of these features, such as 5-nitro-nicotinic acid, which lacks the ester for selective C-3 modification, or Ethyl 2-propylnicotinate, which lacks the nitro handle for C-5 elaboration .

Orthogonal handles
Class-level inference
3 handles: 5-NO₂, 3-COOEt, 2-propyl
vs
2 handles (nitro-nicotinic acid or ethyl 2-propylnicotinate)
Reported greater functional group versatility for library synthesis
Inferred from organic reactivity principles; validate in specific reaction context
Organic Synthesis Cross-Coupling Nitro Group Reduction

Ethyl 5-nitro-2-propylnicotinate: Research & Industrial Applications


Medicinal Chemistry: 2,5-Disubstituted Nicotinate Synthesis

This compound is an ideal starting material for medicinal chemists synthesizing focused libraries of 2,5-disubstituted nicotinic acid derivatives. The 5-nitro group can be reduced to a primary amine, allowing for the creation of amide, sulfonamide, or urea libraries at the 5-position. The 3-ethyl ester can be independently saponified and coupled with amines to form amides, while the 2-propyl group remains intact as a hydrophobic moiety. This orthogonal reactivity enables efficient parallel synthesis and structure-activity relationship (SAR) exploration around the nicotinate core [1].

5-Amino-2-propylnicotinate-Based Fluorescent Probes

The selective reduction of the 5-nitro group to a 5-amino group provides a reactive handle for conjugating fluorescent dyes (e.g., dansyl chloride, fluorescein isothiocyanate) or biotin tags. The resulting 5-amino-2-propylnicotinate conjugates can be utilized as chemical probes to study biological targets of nicotinic acid derivatives or as tools in assay development where a lipophilic, substituted pyridine is required as a scaffold [2].

Agrochemical Lead Discovery Building Block

The nicotinic acid scaffold is a privileged structure in agrochemicals (e.g., nicotinoid insecticides, herbicides). Ethyl 5-nitro-2-propylnicotinate provides a differentially functionalized platform for exploring new analogs with potential insecticidal or fungicidal properties. The 2-propyl group mimics the side chain of certain natural products and can enhance the compound's ability to penetrate insect cuticles or plant tissues [3]. The nitro group can be modified to explore structure-activity relationships around the pyridine ring's electronic requirements for target binding .

Radiolabeled Nicotinate Intermediate

For applications in drug metabolism and pharmacokinetics (DMPK) studies, this compound can serve as a precursor for radiolabeling. The ethyl ester can be hydrolyzed and the resulting acid converted to a radiolabeled amide using [¹⁴C] or [³H] methylamine. The stable 2-propyl group ensures that the radiolabel is not metabolically labile, making it a suitable scaffold for creating metabolic tracers to study the in vivo fate of nicotinate-based drug candidates [4].

Application
Selection Property
Validation Focus
2,5-Disubstituted nicotinate synthesis
Orthogonal reactive handles
Selective reduction and coupling
Fluorescent probe conjugation
5-Amino reactivity
Dye/probe attachment efficiency
Agrochemical analog design
2-Propyl lipophilic anchor
Insect/plant tissue penetration
Metabolic tracer synthesis
Stable 2-propyl group
Metabolic stability of radiolabel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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